Cas no 352025-46-8 (2-Amino-5,7-dimethylquinolin-8-ol)

352025-46-8 structure

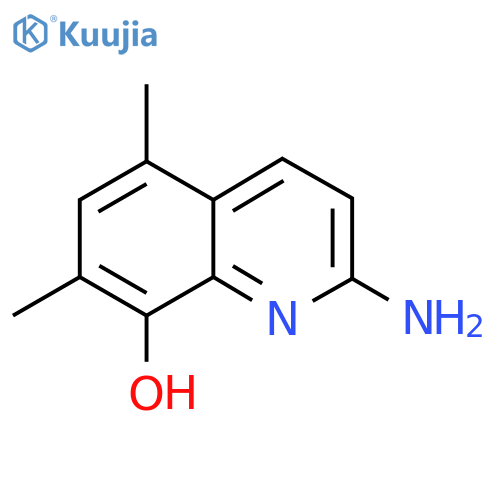

商品名:2-Amino-5,7-dimethylquinolin-8-ol

CAS番号:352025-46-8

MF:C11H12N2O

メガワット:188.225782394409

MDL:MFCD00168947

CID:4713315

2-Amino-5,7-dimethylquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-5,7-dimethylquinolin-8-ol

- SMR000019048

- MLS000084701

- cid_3244543

- BDBM64943

- REGID_for_CID_3244543

- HMS2388E13

- 2-amino-5,7-dimethyl-8-quinolinol

- 2-amino-5,7-dimethyl-quinolin-8-ol

- 2-azanyl-5,7-dimethyl-quinolin-8-ol

- 8-quinolinol, 2-amino-5,7-dimethyl-

- FCH2893458

- SJ000001592

- 2-Amino-5,7-dimethylquinolin-8-ol

-

- MDL: MFCD00168947

- インチ: 1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13)

- InChIKey: YWPKMBRQRWADNC-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C)C=C(C)C2=CC=C(N)N=C21

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 210

- トポロジー分子極性表面積: 59.1

2-Amino-5,7-dimethylquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB416747-1 g |

2-Amino-5,7-dimethylquinolin-8-ol; 95% |

352025-46-8 | 1g |

€406.00 | 2023-06-16 | ||

| abcr | AB416747-1g |

2-Amino-5,7-dimethylquinolin-8-ol, 95%; . |

352025-46-8 | 95% | 1g |

€397.00 | 2025-02-22 | |

| abcr | AB416747-500 mg |

2-Amino-5,7-dimethylquinolin-8-ol; 95% |

352025-46-8 | 500MG |

€313.80 | 2023-01-21 | ||

| TRC | A294190-500mg |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | 500mg |

$ 600.00 | 2022-06-08 | ||

| Ambeed | A778973-1g |

2-AMino-5,7-dimethylquinolin-8-ol |

352025-46-8 | 95% | 1g |

$398.0 | 2024-04-19 | |

| A2B Chem LLC | AX42756-1g |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | >95% | 1g |

$578.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429933-1g |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | 95% | 1g |

¥3744.00 | 2024-05-17 | |

| TRC | A294190-100mg |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | 100mg |

$ 185.00 | 2022-06-08 | ||

| TRC | A294190-250mg |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | 250mg |

$ 380.00 | 2022-06-08 | ||

| A2B Chem LLC | AX42756-500mg |

2-Amino-5,7-dimethylquinolin-8-ol |

352025-46-8 | >95% | 500mg |

$523.00 | 2024-04-20 |

2-Amino-5,7-dimethylquinolin-8-ol 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

352025-46-8 (2-Amino-5,7-dimethylquinolin-8-ol) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:352025-46-8)2-Amino-5,7-dimethylquinolin-8-ol

清らかである:99%

はかる:1g

価格 ($):358.0